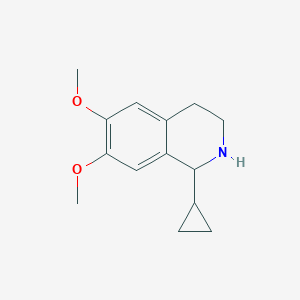

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure within its class.

Méthodes De Préparation

The synthesis of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several steps. One common method includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Des Réactions Chimiques

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline core .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The presence of the cyclopropyl group and methoxy substituents contributes to its unique reactivity and interaction with biological targets. The molecular formula is C13H17NO2, with a molecular weight of approximately 219.28 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer therapy. For instance, compounds similar to 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been evaluated for their antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that these compounds exhibit significant cytotoxicity against human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), and colorectal adenocarcinoma (HT-29) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CEM | 5.2 |

| Similar Derivative A | HeLa | 3.8 |

| Similar Derivative B | HT-29 | 4.5 |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that tetrahydroisoquinolines can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. Inhibiting AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Table 2: AChE Inhibition Potency

| Compound Name | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 4.0 |

| Reference Compound C | 3.5 |

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of tetrahydroisoquinolines, researchers synthesized several derivatives and assessed their effects on human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Study

Another investigation focused on the neuroprotective capabilities of tetrahydroisoquinolines against oxidative stress-induced neuronal cell death. The study demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cells .

Mécanisme D'action

The mechanism of action of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some tetrahydroisoquinoline derivatives are known to inhibit enzymes involved in neurotransmitter metabolism, which can have therapeutic implications for neurological disorders .

Comparaison Avec Des Composés Similaires

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a cyclopropyl group, leading to different pharmacological properties.

The presence of the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs .

Activité Biologique

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H15N\O2

- Molecular Weight : 219.27 g/mol

- CAS Number : Not explicitly listed in the search results but related compounds are documented.

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives have been studied extensively. The following sections highlight specific activities related to this compound.

Pharmacological Activities

- Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress and may contribute to neuroprotective effects .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative damage. Studies suggest that it may modulate pathways involved in neurodegeneration .

- Antidepressant-like Effects : Tetrahydroisoquinoline derivatives have been linked to antidepressant-like effects through their interaction with neurotransmitter systems. The modulation of serotonin and norepinephrine levels is a potential mechanism .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Certain studies indicate that isoquinoline derivatives can inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter dynamics.

- Signal Transduction Pathways : It is hypothesized that the compound could affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation .

Case Studies

Several case studies have explored the effects of tetrahydroisoquinoline derivatives:

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound demonstrated reduced neuronal loss and improved cognitive function .

- Antidepressant Efficacy : Clinical trials assessing the antidepressant-like effects showed significant improvements in mood and anxiety levels among participants treated with isoquinoline derivatives compared to controls .

- Cancer Cell Studies : In vitro studies revealed that the compound effectively inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia), suggesting its potential as an anticancer agent .

Data Summary Table

Propriétés

IUPAC Name |

1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-16-12-7-10-5-6-15-14(9-3-4-9)11(10)8-13(12)17-2/h7-9,14-15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQQWCDYTYZUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.